1,1,1,3-Tetrachloroacetone chemical properties and structure
1,1,1,3-Tetrachloroacetone chemical properties and structure
Disclaimer: The following guide details the chemical properties and structure of 1,1,3-trichloroacetone. The initial request for "1,1,1,3-tetrachloroacetone" yielded limited results, suggesting a possible typographical error. 1,1,3-trichloroacetone is a well-documented and industrially significant compound, and this guide has been prepared under the assumption that it is the intended subject of interest.
This technical guide provides a comprehensive overview of the core chemical properties, structural information, and experimental protocols for 1,1,3-trichloroacetone, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
1,1,3-Trichloroacetone is a chlorinated ketone that serves as a significant intermediate in various organic syntheses.[1] Its structural and identifying information are summarized below.
| Identifier | Value |
| IUPAC Name | 1,1,3-trichloropropan-2-one[2] |
| Synonyms | 1,1,3-Trichloro-2-propanone, TCA[2][3] |
| CAS Number | 921-03-9[1][2][3][4][5] |
| Molecular Formula | C₃H₃Cl₃O[1][2][4][5] |
| Molecular Weight | 161.41 g/mol [2][3][4] |
| SMILES String | ClCC(=O)C(Cl)Cl[3] |
| InChI Key | ZWILTCXCTVMANU-UHFFFAOYSA-N[1][2][3] |
Physicochemical Properties
The physical and chemical properties of 1,1,3-trichloroacetone are crucial for its handling, application in reactions, and for safety considerations.
| Property | Value |
| Appearance | Colorless to reddish, lachrymatory liquid with a pungent odor.[5] |
| Melting Point | 9-11 °C[3][4] |
| Boiling Point | 88-90 °C at 76 mmHg[3][4] |
| Density | 1.512 g/mL at 20 °C[3][4] |
| Solubility | Soluble in organic solvents, with limited solubility in water.[1][6] |
Experimental Protocols: Synthesis of 1,1,3-Trichloroacetone
A common method for the synthesis of 1,1,3-trichloroacetone is through the chlorination of acetone. The following is a generalized experimental protocol based on documented procedures.
Objective: To synthesize 1,1,3-trichloroacetone by the chlorination of acetone.
Materials:
-
Acetone
-
Chlorine gas
-
Solvent (optional, e.g., an alcohol compound)
-
Water
Procedure:
-
Initial Chlorination: Acetone is charged into a suitable reactor. A catalyst, such as an amine compound, is introduced. Chlorine gas is then bubbled through the mixture at a controlled temperature.
-
Solvent Addition and Further Chlorination: A solvent may be added to the reaction mixture. The chlorination process is continued until the desired level of chlorination is achieved, yielding 1,1,3-trichloroacetone.
-
Workup: The reaction is stopped, and any residual chlorine gas is removed. The product is then purified, which may involve washing with water and distillation under reduced pressure.
Logical Workflow for Synthesis:
Reactivity and Applications
1,1,3-Trichloroacetone is a versatile reagent in organic synthesis. It is a precursor for the generation of 1,3-dihalo oxyallyl intermediates, which can undergo [4+3] cycloadditions with 1,3-diene systems.[3] It is also used in the synthesis of chlorinated 5-hydroxy-4-methyl-2(5H)-furanones and mucochloric acid.[4] A significant application of this compound is as an intermediate in the production of folic acid (Vitamin B9).
Safety and Handling
1,1,3-Trichloroacetone is a hazardous substance and requires careful handling.
Hazard Classifications:
-
Acute toxicity (Oral, Inhalation)[9]
-
Skin corrosion/irritation[9]
-
Serious eye damage/eye irritation
-
Hazardous to the aquatic environment[9]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.
Handling and Storage:
-
Handle in a well-ventilated area.[10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Avoid contact with skin and eyes.[10]
First Aid Measures:
-
If Swallowed: Get emergency medical help immediately. Do NOT induce vomiting.[9]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
This guide provides a foundational understanding of 1,1,3-trichloroacetone for professionals in scientific research and development. Always refer to the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]
- 2. 1,1,3-Trichloroacetone | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,3-トリクロロアセトン Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]
- 5. wacker.com [wacker.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. EP0234503B1 - Process for the preparation of 1,1,3-trichloroacetone - Google Patents [patents.google.com]
- 8. JPS62198637A - Manufacture of 1, 1, 3-trichloroacetone - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
